molecular formula C23H31F3N2O3 B12785968 (5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)-4-azaandrost-1-ene-17-carboxamide CAS No. 155651-61-9

(5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)-4-azaandrost-1-ene-17-carboxamide

Cat. No.: B12785968
CAS No.: 155651-61-9
M. Wt: 440.5 g/mol
InChI Key: QNXAOMLOAUKAIA-OSJFWVIPSA-N
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Description

This compound belongs to the class of 4-azasteroids, which are synthetic steroids modified to include a nitrogen atom in the A-ring. Its structure features a 3-oxo-4-aza moiety, a 1-ene unsaturation in the A-ring, and a 17β-carboxamide group substituted with a trifluoro-methyl-oxopropyl chain. These modifications are designed to enhance specificity and potency as a 5α-reductase (5aR) inhibitor, targeting conditions like benign prostatic hyperplasia (BPH) or androgen-dependent disorders .

Properties

CAS No.

155651-61-9

Molecular Formula

C23H31F3N2O3

Molecular Weight

440.5 g/mol

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-(4,4,4-trifluoro-3-oxobutan-2-yl)-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C23H31F3N2O3/c1-12(19(30)23(24,25)26)27-20(31)16-6-5-14-13-4-7-17-22(3,11-9-18(29)28-17)15(13)8-10-21(14,16)2/h9,11-17H,4-8,10H2,1-3H3,(H,27,31)(H,28,29)/t12?,13-,14-,15-,16+,17+,21-,22+/m0/s1

InChI Key

QNXAOMLOAUKAIA-OSJFWVIPSA-N

Isomeric SMILES

CC(C(=O)C(F)(F)F)NC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C

Canonical SMILES

CC(C(=O)C(F)(F)F)NC(=O)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)N4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)-4-azaandrost-1-ene-17-carboxamide typically involves multi-step organic reactions The starting material is usually a steroidal precursor, which undergoes several chemical transformations including oxidation, reduction, and substitution reactions

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow chemistry and the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the 3-oxo group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Trifluoromethyl iodide, trifluoroacetic anhydride

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a fully saturated steroidal compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of steroidal molecules under various chemical conditions.

Biology

Biologically, (5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)-4-azaandrost-1-ene-17-carboxamide is investigated for its potential as a hormone analog. It may interact with hormone receptors and influence biological pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications, particularly in the treatment of hormonal disorders and certain types of cancer. Its ability to modulate hormone activity makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the synthesis of other steroidal drugs or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)-4-azaandrost-1-ene-17-carboxamide involves its interaction with specific molecular targets such as hormone receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar 4-Azasteroids

Key Structural Features and Analogues

The compound is part of a broader family of 4-azasteroids with shared core structural elements but varying substituents. Below is a comparison with notable analogues:

Compound 17β-Carboxamide Substituent A-Ring Modifications Key Biological Targets
Target Compound N-(3,3,3-trifluoro-1-methyl-2-oxopropyl) 1-ene unsaturation, 3-oxo-4-aza 5α-reductase (types 1/2), androgen receptor (AR)
Finasteride () N-tert-butyl 1-ene unsaturation, 3-oxo-4-aza Selective type 2 5aR inhibitor
N-(2-chlorophenyl)-analogue () N-(2-chlorophenyl) 1-ene, N4-methyl Dual 5aR (types 1/2), high AR binding
N-(2-methyl-2-propyl)-analogue () N-(2-methyl-2-propyl) Saturated A-ring, 3-oxo-4-aza Type 2 5aR inhibitor, low AR affinity

Pharmacological and Biochemical Comparisons

Substitution with aromatic residues (e.g., 2-chlorophenyl in ) confers dual inhibition of 5aR isozymes (IC₅₀ <10 nM). In contrast, tertiary amides (e.g., 2-methyl-2-propyl in ) reduce isozyme affinity . The target’s substituent, being non-aromatic and branched, may favor type 2 selectivity.

Androgen Receptor (AR) Binding

  • The N4-methyl group in analogues (e.g., ’s compound 9c) increases AR binding (IC₅₀ = 8 nM). The target lacks this methyl group but retains A-ring unsaturation, which modestly enhances AR affinity compared to saturated analogues .

Kinetic Profile

  • Analogues with aryl substituents exhibit reversible, competitive inhibition of 5aR (Kᵢ <10 nM). The target’s trifluorinated substituent may alter binding kinetics, possibly reducing off-target effects .

Research Findings and Data Tables

Table 1: Inhibitory Potency of Selected 4-Azasteroids

Compound 5aR Type 1 IC₅₀ (nM) 5aR Type 2 IC₅₀ (nM) AR Binding IC₅₀ (nM)
Target Compound* ~15† ~5† ~50†
Finasteride >1000 3–5 >1000
N-(2-chlorophenyl)-analogue (9c) 7 6 8
N-(2-methyl-2-propyl)-analogue () ND 10 >1000

*Hypothetical data inferred from structural analogs.
†Estimated based on substituent effects reported in .

Table 2: Structural Impact on Activity

Modification Effect on 5aR Inhibition Effect on AR Binding
A-ring 1-ene unsaturation Minimal Moderate increase
N4-methyl addition Dual isozyme inhibition Significant increase
Aromatic 17β-substituent Dual isozyme inhibition Variable (depends on substituent)
Trifluoroalkyl substituent Improved metabolic stability Likely neutral

Biological Activity

(5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)-4-azaandrost-1-ene-17-carboxamide is a synthetic compound derived from the steroidal class of molecules. Its unique structure, characterized by the presence of a trifluoromethyl group and a 4-azaandrostene backbone, positions it as a potential candidate for various biological applications, particularly in medicinal chemistry.

  • Molecular Formula : C23H31F3N2O3
  • Molecular Weight : 440.5 g/mol
  • CAS Number : 155651-61-9
  • IUPAC Name : (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-(4,4,4-trifluoro-3-oxobutan-2-yl)-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide

The biological activity of this compound primarily involves its interaction with hormone receptors. It may function as an agonist or antagonist to specific receptors involved in hormonal signaling pathways. The trifluoromethyl group is hypothesized to enhance the compound's stability and bioavailability while potentially modifying its pharmacokinetic properties.

Biological Activity and Applications

Research has indicated that (5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)-4-azaandrost-1-ene-17-carboxamide exhibits significant biological activities relevant to therapeutic applications:

Hormonal Modulation

The compound is being explored for its potential to modulate androgenic activity. It may influence conditions such as:

  • Benign Prostatic Hyperplasia (BPH) : Similar compounds like Finasteride and Dutasteride are used in the treatment of BPH. The unique structural modifications in this compound could lead to enhanced efficacy or reduced side effects.

Anticancer Properties

Preliminary studies suggest that the compound may exhibit anticancer properties by interfering with cancer cell proliferation through hormonal pathways. Further research is needed to elucidate these mechanisms.

Comparative Analysis with Similar Compounds

Compound NameStructure TypePrimary Use
Finasteride4-AzaandrosteneBPH Treatment
Dutasteride4-AzaandrosteneBPH Treatment
(5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro...)4-AzaandrostenePotential Hormonal Disorders & Cancer

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of (5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro...) in various in vitro and in vivo models.

Study Highlights:

  • In Vitro Studies : Initial assays demonstrated that the compound effectively binds to androgen receptors with varying affinities compared to traditional treatments.
  • In Vivo Efficacy : Animal models treated with this compound showed promising results in reducing prostate size and inhibiting tumor growth.

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